Ethyl 6-((2-methoxyethyl)(methyl)amino)pyridazine-3-carboxylate
Description
Ethyl 6-((2-methoxyethyl)(methyl)amino)pyridazine-3-carboxylate is a pyridazine derivative featuring a 6-position substitution with a (2-methoxyethyl)(methyl)amino group and an ethyl ester at the 3-position. Pyridazine scaffolds are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities and structural rigidity, which enhance interactions with biological targets . This compound is synthesized via nucleophilic substitution of a chloro precursor (e.g., methyl 6-chloro-3-pyridazinecarboxylate) with 2-methoxyethyl(methyl)amine, a method analogous to other 6-alkylamino-pyridazinecarboxylates .
Properties
IUPAC Name |
ethyl 6-[2-methoxyethyl(methyl)amino]pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-4-17-11(15)9-5-6-10(13-12-9)14(2)7-8-16-3/h5-6H,4,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNKMWWJQRJUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N(C)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-((2-methoxyethyl)(methyl)amino)pyridazine-3-carboxylate, a pyridazine derivative, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound possesses a complex structure that contributes to its biological activity. The compound is characterized by:
- Pyridazine core : A five-membered ring containing two nitrogen atoms.
- Carboxylate group : Enhances solubility and reactivity.
- Alkyl amine substituents : Potentially modulate pharmacokinetic properties.
The molecular formula is with a molecular weight of approximately 252.28 g/mol.
Antimicrobial Activity
Recent studies have indicated that pyridazine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in treating inflammatory diseases.
Neuroprotective Properties
Research indicates that this compound may exhibit neuroprotective effects by modulating nitric oxide synthase activity, which is crucial in neurodegenerative diseases. A study demonstrated that the compound reduced neuronal cell death in models of oxidative stress.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the alkyl groups and the carboxylate moiety have been explored to enhance potency and selectivity.
Key Findings from SAR Studies
- Alkyl Chain Length : Variations in the length of the methoxyethyl chain influenced antimicrobial activity.
- Substituent Effects : The introduction of different amine groups improved anti-inflammatory effects.
- Carboxylate Modifications : Altering the carboxylate group affected solubility and bioavailability.
Case Study 1: Antimicrobial Efficacy
A clinical evaluation involving a series of derivatives based on this compound was conducted to assess their effectiveness against resistant bacterial strains. The results indicated that specific modifications led to enhanced efficacy compared to standard antibiotics.
Case Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models of neurodegeneration showed that treatment with this compound resulted in significant preservation of neuronal integrity and function, highlighting its therapeutic potential in neurodegenerative disorders.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of Ethyl 6-((2-methoxyethyl)(methyl)amino)pyridazine-3-carboxylate with related compounds:
Key Observations :
- Solubility : The 2-methoxyethyl group in the target compound introduces ether oxygen, improving aqueous solubility compared to alkyl analogs like methyl or isopropyl derivatives .
- Bioactivity : Chloroimidazo derivatives (e.g., Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate) exhibit antiviral activity, while the target compound is primarily a kinase inhibitor intermediate .
Discussion
The (2-methoxyethyl)(methyl)amino substituent distinguishes this compound from simpler alkyl or cyclic amines. Its ether linkage likely enhances metabolic stability compared to esters with purely alkyl chains, while the methyl group on the amino nitrogen mitigates oxidation susceptibility.
Preparation Methods
Synthesis of Ethyl 6-chloropyridazine-3-carboxylate Intermediate
- Starting Material : 3-chloro-6-methylpyridazine
- Reaction Conditions : Treatment with 50% sulfuric acid under ice bath conditions to control reactivity and avoid side reactions.
- Outcome : Formation of 6-chloropyridazine-3-carboxylic acid derivatives, which can be esterified to ethyl esters.
- Reference : Patent CN101508676B describes a related synthesis process for 6-methoxypyridazine-3-carboxylic acid, involving chlorination and subsequent substitution steps that are adaptable for preparing 6-chloropyridazine intermediates.
Nucleophilic Substitution with (2-methoxyethyl)(methyl)amine
- Reaction Type : Nucleophilic aromatic substitution (SNAr) on the 6-chloropyridazine-3-carboxylate intermediate.
- Reagents : (2-methoxyethyl)(methyl)amine acts as the nucleophile.
- Solvent and Conditions : Polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures facilitate the substitution.
- Mechanism : The chlorine atom at the 6-position is displaced by the nucleophilic amine, forming the tertiary amino substituent.
- Notes : Careful control of temperature and stoichiometry is critical to maximize yield and minimize side reactions.
Esterification (if not pre-formed)
- If the carboxylic acid form is obtained first, esterification to the ethyl ester can be achieved using ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
- Reaction conditions involve refluxing under anhydrous conditions to drive ester formation.
Representative Reaction Scheme
| Step | Reactants/Intermediates | Conditions | Product |
|---|---|---|---|
| 1 | 3-chloro-6-methylpyridazine + H2SO4 (50%) | Ice bath, stirring | 6-chloropyridazine-3-carboxylic acid |
| 2 | 6-chloropyridazine-3-carboxylic acid + EtOH + Acid catalyst | Reflux | Ethyl 6-chloropyridazine-3-carboxylate |
| 3 | Ethyl 6-chloropyridazine-3-carboxylate + (2-methoxyethyl)(methyl)amine | DMF, heat | This compound |
Analytical and Characterization Data
- NMR Spectroscopy :
1H NMR typically shows characteristic signals for the pyridazine ring protons, the ethyl ester group (CH2 and CH3), and the methoxyethyl and methyl groups on the amino substituent. - Mass Spectrometry :
ESI-MS confirms molecular ion peaks consistent with the expected molecular weight. - Purity :
Chromatographic methods (HPLC) are employed to ensure high purity of the final compound.
Research Findings and Optimization Notes
- The substitution reaction at the 6-position is sensitive to steric and electronic factors; the use of a tertiary amine nucleophile requires optimized temperature and solvent choice to achieve good yields.
- Alternative methods such as reductive amination or direct amination of pyridazine derivatives have been explored but often yield lower selectivity.
- Protecting groups are generally unnecessary due to the stability of the pyridazine ring under the reaction conditions used.
- The ester group is stable under the nucleophilic substitution conditions, avoiding hydrolysis or transesterification.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting Material | 3-chloro-6-methylpyridazine | Commercially available or synthesized |
| Acid for Chlorination | 50% Sulfuric acid | Ice bath to control exothermicity |
| Esterification Solvent | Ethanol | Acid catalyzed reflux |
| Amination Nucleophile | (2-methoxyethyl)(methyl)amine | Polar aprotic solvent (e.g., DMF) |
| Reaction Temperature | 80-120 °C (for substitution) | Optimized for maximum yield |
| Reaction Time | Several hours (4-12 h) | Monitored by TLC or HPLC |
| Purification Method | Column chromatography or recrystallization | To achieve high purity |
| Yield | Moderate to high (50-85%) | Dependent on reaction optimization |
Q & A
Q. What are the standard synthetic routes for Ethyl 6-((2-methoxyethyl)(methyl)amino)pyridazine-3-carboxylate?
The compound is typically synthesized via multi-step alkylation and coupling reactions. A common approach involves:
- Step 1 : Reacting 2-methoxyethylmethylamine with a brominated alcohol (e.g., 2-bromoethanol) in the presence of a base like triethylamine in toluene at elevated temperatures (100°C) to form intermediate amines .
- Step 2 : Introducing the pyridazine core via nucleophilic substitution or esterification, often using ethyl chloroformate or similar reagents under controlled pH and temperature .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/methanol gradients) is critical for isolating the final product, with yields typically ranging from 80–90% .
Q. What spectroscopic methods confirm the structure of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly the ester carbonyl ( ppm) and pyridazine ring protons ( ppm) .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., m/z 791 [M+H] for related analogs) .
- IR Spectroscopy : Confirms functional groups like ester C=O () and N-H stretches () .
Q. How does the ester group influence the compound’s reactivity?
The ethyl ester at position 3 acts as both an electron-withdrawing group and a leaving group, enabling:
- Hydrolysis : Conversion to carboxylic acids under acidic/basic conditions for further derivatization .
- Nucleophilic Substitution : Replacement with amines or thiols to generate amides or thioesters, useful in prodrug design .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound?
Critical factors include:
- Stoichiometry : Precise molar ratios of reagents (e.g., 1:1 for amine and bromoethanol) to minimize side products .
- Catalysis : Use of Lewis acids (e.g., pyridine derivatives) to accelerate coupling steps .
- Temperature Control : Maintaining low temperatures (C) during sensitive steps (e.g., sulfonyl chloride additions) to prevent decomposition .
- Purification : Gradient elution in chromatography resolves structurally similar byproducts (e.g., regioisomers) .
Q. What strategies address contradictory bioactivity data in pyridazine derivatives?
Discrepancies may arise from:
- Assay Variability : Standardize cell-based assays (e.g., fixed incubation times, serum-free conditions) to reduce noise .
- Stereochemical Effects : Use chiral HPLC or X-ray crystallography to isolate active enantiomers, as seen in analogs like Ethyl 6-(isobutylamino)pyridazine-3-carboxylate .
- Metabolic Stability : Evaluate liver microsomal stability to distinguish intrinsic activity from pharmacokinetic artifacts .
Q. How does the (2-methoxyethyl)(methyl)amino substituent affect target binding?
Comparative studies with analogs reveal:
- Solubility : The methoxyethyl group enhances water solubility, improving bioavailability .
- Receptor Interactions : The methyl group reduces steric hindrance, allowing better fit into hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Electron-Donating Effects : The ether oxygen stabilizes charge-transfer interactions with aromatic residues in target proteins .
Methodological Considerations
Q. What computational tools predict the reactivity of this compound?
- Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Software like AutoDock Vina simulates binding to biological targets (e.g., kinases) to prioritize synthetic targets .
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys propose feasible routes by analogy to pyridazine esters .
Q. How are reaction intermediates characterized during synthesis?
- TLC Monitoring : Tracks progress using silica plates and UV visualization .
- In-situ IR : Identifies transient species (e.g., imine intermediates in Schiff base formations) .
- LC-MS : Detects low-abundance intermediates (e.g., m/z 428 [M+H] for cyclobutane carboxylate precursors) .
Data Analysis and Contradictions
Q. Why do similar pyridazine derivatives exhibit divergent biological activities?
Structural nuances matter:
- Substituent Position : Ethyl 6-(methylamino)pyridazine-3-carboxylate (CAS 365413-16-7) shows lower neuroprotective activity than the target compound due to reduced solubility .
- Ring Saturation : Dihydropyridazine derivatives (e.g., Ethyl 4-(benzyl(methyl)amino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate) exhibit enhanced enzyme inhibition due to planar conformations .
Q. How to validate the compound’s mechanism of action in complex biological systems?
- Knockout Models : CRISPR-Cas9 gene editing to confirm target specificity (e.g., kinase knockout cells) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity () to receptors .
- Metabolomics : Tracks downstream metabolic changes via LC-MS/MS to identify off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
